molecular formula C8H8FNO4S B13254419 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13254419
M. Wt: 233.22 g/mol
InChI Key: RMVYYHFSQGNNQT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of nitro, sulfonyl fluoride, and methyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 3,6-dimethylbenzene followed by sulfonylation and fluorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The sulfonylation step involves the reaction of the nitro compound with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to yield the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Scientific Research Applications

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it is utilized in the development of enzyme inhibitors and other bioactive molecules. Its reactivity also makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing nitro and sulfonyl fluoride groups enhance the reactivity of the benzene ring, facilitating electrophilic aromatic substitution. Additionally, the sulfonyl fluoride group can undergo nucleophilic attack, leading to the formation of sulfonamide derivatives. These reactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzene-1-sulfonyl fluoride
  • 3,5-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride
  • 4-Nitrobenzene-1-sulfonyl fluoride

Uniqueness

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups in the 3 and 6 positions provides steric hindrance, affecting the compound’s behavior in electrophilic aromatic substitution reactions compared to its analogs .

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

3,6-dimethyl-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO4S/c1-5-3-4-6(2)8(15(9,13)14)7(5)10(11)12/h3-4H,1-2H3

InChI Key

RMVYYHFSQGNNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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